molecular formula C17H21N5O3 B3915107 1,3,7-trimethyl-8-{[2-(3-methylphenoxy)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione CAS No. 6139-13-5

1,3,7-trimethyl-8-{[2-(3-methylphenoxy)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B3915107
CAS No.: 6139-13-5
M. Wt: 343.4 g/mol
InChI Key: GXAMFVAJNBIQOG-UHFFFAOYSA-N
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Description

1,3,7-Trimethyl-8-{[2-(3-methylphenoxy)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted with methyl groups at positions 1, 3, and 7. The 8-position features a secondary amine linked to a 2-(3-methylphenoxy)ethyl chain. The compound’s synthesis likely involves alkylation or coupling reactions at the 8-position, as seen in analogous purine-dione derivatives .

Properties

IUPAC Name

1,3,7-trimethyl-8-[2-(3-methylphenoxy)ethylamino]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-11-6-5-7-12(10-11)25-9-8-18-16-19-14-13(20(16)2)15(23)22(4)17(24)21(14)3/h5-7,10H,8-9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAMFVAJNBIQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388204
Record name SMR000062352
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6139-13-5
Record name SMR000062352
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 8-position substituent is critical for biological activity and physicochemical properties. Key comparisons include:

Compound Name / ID 8-Substituent Structure Key Properties/Activity Reference
Target Compound –NH–CH2CH2–O–(3-methylphenyl) Hypothesized PDE inhibition
Compound 59 (1,3,7-TM-8-pyrrolidinylpiperazine) –C≡C–piperazine–pyrrolidinylethyl 75% yield, mp 208.4°C (decomp), AChE inhibitor activity
Compound 22d (Triazolylmethoxy derivative) –O–CH2–(1,2,3-triazol-4-yl)–(4-methylbenzyl) 83% yield, mp 213–215°C, IR bands at 1689–1720 cm⁻¹
Compound 11c (8-Mercapto derivative) –SH with THP-4-ylmethyl NMR δ 13.40 (s, SH), solubility in DMSO
Compound 869 (Methoxy-acetamide) –OCH3 at position 8, –CH2CO–NH–(4-tert-butylphenyl) PDE inhibitor (IC50 ~ nM range)
Fencamine (ST-374) –NH–CH2CH2–N(methyl)(1-phenyl-2-propanyl) Sympathomimetic activity, potential CNS stimulant

Key Observations:

  • Substituent Size and Polarity: Bulkier substituents (e.g., pyrrolidinylpiperazine in Compound 59) reduce solubility but may enhance target binding through hydrophobic interactions . Smaller groups like –OCH3 (Compound 869) improve bioavailability .
  • Synthetic Efficiency: Yields vary significantly: triazolylmethoxy derivatives (83%) vs. pyrrolidinylpiperazine (75%), suggesting steric hindrance or reaction optimization challenges .

Physicochemical Properties

  • Melting Points: Derivatives with rigid substituents (e.g., triazolylmethoxy, Compound 22d: 213–215°C) have higher melting points than flexible chains (e.g., Compound 59: 208.4°C), indicating stronger crystal packing .
  • Solubility: Mercapto derivatives (Compound 11c) exhibit poor aqueous solubility (requiring DMSO), whereas methoxy-acetamides (Compound 869) are more polar .

Research Findings and Implications

  • SAR Insights: The 8-position tolerates diverse substituents, but activity depends on steric, electronic, and hydrogen-bonding properties. Aminoethylphenoxy groups balance lipophilicity and polarity for CNS penetration .
  • Therapeutic Potential: The target compound’s phenoxyethylamino group may confer dual PDE/adenosine receptor modulation, akin to Fencamine’s sympathomimetic effects .
  • Synthetic Challenges: Propynyl coupling (e.g., A3 coupling in ) requires precise catalysis, while microwave-assisted methods () improve efficiency for benzylamino derivatives .

Q & A

Q. What are the critical structural features and characterization techniques for this compound?

The compound’s core is a 1,3,7-trimethylpurine-2,6-dione scaffold with an 8-position substitution of a [2-(3-methylphenoxy)ethyl]amino group. Key characterization techniques include:

  • FTIR : Identify functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹, N-H stretching at ~3340 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via peaks such as m/z = 386 (molecular ion) and fragmentation patterns .
  • NMR : Assign methyl groups (δ ~3.0–3.5 ppm for N-CH₃) and aromatic protons (δ ~6.5–7.5 ppm for phenoxy substituents) .

Q. What in vitro models are appropriate for initial pharmacological screening?

Prioritize models aligned with structural analogs:

  • Cardiovascular assays : Isolated rat heart models for antiarrhythmic activity, as seen in related 8-alkylamino purine derivatives .
  • Enzyme inhibition : Adenosine deaminase or phosphodiesterase assays due to the xanthine-like core .
  • Cell-based assays : Bronchodilator activity in airway smooth muscle cells, given structural similarity to theophylline derivatives .

Q. What analytical methods are recommended for assessing purity and stability?

  • HPLC : Use C18 columns with UV detection (λ = 270 nm) to quantify impurities .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures under varying humidity .
  • Accelerated stability studies : Store at 40°C/75% RH for 1–3 months and track degradation via LC-MS .

Advanced Research Questions

Q. How can multi-step synthesis be optimized for higher yields?

  • Stepwise optimization :

Amination at position 8 : Use NaHCO₃ in DMF at 60°C to enhance nucleophilic substitution efficiency .

Purification : Employ column chromatography (silica gel, ethyl acetate:hexane = 3:7) to isolate intermediates .

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent polarity, catalyst load) and identify optimal conditions .

Q. How can computational methods predict biological target interactions?

  • Molecular docking : Use AutoDock Vina with crystal structures of adenosine receptors (e.g., A₂A) to map binding affinities .
  • Quantum mechanical calculations : Compute electrostatic potential surfaces to identify nucleophilic/electrophilic sites for covalent bonding (e.g., chloroethyl derivatives in ) .
  • MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of binding poses .

Q. How to resolve discrepancies in reported biological activity data?

  • Systematic replication : Control variables such as cell line (e.g., HEK293 vs. CHO), assay buffer pH, and incubation time .
  • Meta-analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM) and normalize to reference compounds (e.g., theophylline) .
  • Mechanistic studies : Use knock-out models (e.g., CRISPR-edited adenosine receptors) to isolate target-specific effects .

Q. What strategies mitigate degradation during storage?

  • Excipient screening : Add antioxidants (e.g., BHT) or cyclodextrins to stabilize the phenoxyethylamino group .
  • Lyophilization : Formulate as a lyophilized powder stored at -20°C to reduce hydrolysis .
  • Protective packaging : Use amber vials with nitrogen headspace to prevent photooxidation and moisture uptake .

Q. How do substituent variations at positions 7 and 8 influence pharmacological activity?

  • Position 7 : Methyl or ethyl groups enhance metabolic stability compared to longer alkyl chains (e.g., octyl in ), which may reduce solubility .
  • Position 8 : Phenoxyethylamino substituents improve bronchodilator activity vs. chloroethyl groups, which favor covalent binding (e.g., ) .
  • SAR table :
Substituent (Position 8)Bioactivity Trend
Phenoxyethylamino↑ Bronchodilation
Chloroethyl↑ Enzyme inhibition
MethylaminoIntermediate PDE4 affinity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,7-trimethyl-8-{[2-(3-methylphenoxy)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
1,3,7-trimethyl-8-{[2-(3-methylphenoxy)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione

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